((3-Fluorophenyl)sulfonyl)-L-valine
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Overview
Description
((3-Fluorophenyl)sulfonyl)-L-valine is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Fluorophenyl)sulfonyl)-L-valine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-valine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
((3-Fluorophenyl)sulfonyl)-L-valine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives .
Scientific Research Applications
((3-Fluorophenyl)sulfonyl)-L-valine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The fluorine atom can also enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a bromine atom instead of the valine moiety.
Sulfonamide Derivatives: Share the sulfonyl functional group and exhibit similar biological activities.
Uniqueness
((3-Fluorophenyl)sulfonyl)-L-valine is unique due to the presence of both the fluorophenyl and valine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14FNO4S |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
IXDCBBMIAFBVTK-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
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